Product packaging for 4-(2,6-Dimethylmorpholino)aniline(Cat. No.:CAS No. 325168-00-1)

4-(2,6-Dimethylmorpholino)aniline

Cat. No.: B1142015
CAS No.: 325168-00-1
M. Wt: 206.28
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dimethylmorpholino)aniline is a key chemical building block in medicinal chemistry and drug discovery, valued for its hybrid structure combining an aniline group with a 2,6-dimethylmorpholine moiety. Its primary research application lies in the synthesis of novel quinoline-based compounds for investigating new anticancer therapies . Molecular frameworks incorporating the morpholinoaniline structure have demonstrated significant biological activity; for instance, synthetic 2-morpholino-4-anilinoquinoline derivatives have shown potent cytotoxic effects against human liver cancer (HepG2) cell lines, inhibiting cell proliferation and migration . Furthermore, this compound serves as a critical intermediate in the development of kinase inhibitors . Its structure is relevant in the exploration of broad-spectrum antiviral agents, particularly as a component in chemotypes that target host factors like cyclin G-associated kinase (GAK) to combat viruses such as dengue and Ebola . The aniline group allows for further functionalization, while the dimethylmorpholine component can influence the molecule's physicochemical properties and binding affinity to biological targets, making it a versatile scaffold for generating diverse compound libraries for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₂H₁₈N₂O B1142015 4-(2,6-Dimethylmorpholino)aniline CAS No. 325168-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-14(8-10(2)15-9)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGUURTGJUNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383221
Record name 4-(2,6-dimethylmorpholino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218930-10-0
Record name 4-(2,6-dimethylmorpholino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2,6 Dimethylmorpholino Aniline and Its Precursors

Retrosynthetic Analysis of the 4-(2,6-Dimethylmorpholino)aniline Structure

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comslideshare.net This process involves breaking bonds and converting functional groups, corresponding to known and reliable chemical reactions, but in reverse. amazonaws.com

For the target molecule, this compound, the most logical primary disconnection is the C-N bond between the aniline (B41778) aromatic ring and the nitrogen atom of the morpholine (B109124) ring. This disconnection is strategic as it corresponds to well-established C-N bond-forming reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

This primary disconnection yields two key synthons: a 4-aminophenyl cation synthon (or an equivalent, such as a 1-halo-4-nitrobenzene derivative that can be later reduced) and a 2,6-dimethylmorpholine (B58159) anion synthon. In practice, these synthons correspond to tangible chemical reagents. The 4-aminophenyl synthon can be represented by p-phenylenediamine (B122844) or, more commonly, a haloaniline like 4-fluoro-1-nitrobenzene or 4-bromoaniline, where the nitro group serves as a precursor to the amine via reduction. The 2,6-dimethylmorpholine synthon corresponds directly to the stable secondary amine, 2,6-dimethylmorpholine.

A secondary disconnection can be performed on the 2,6-dimethylmorpholine precursor itself. Breaking the C-O and C-N bonds within the heterocyclic ring leads back to a simpler acyclic precursor, such as bis(2-hydroxypropyl)amine or a related amino-alcohol derivative, which can be cyclized to form the desired morpholine ring.

Conventional Routes for Anilines and Morpholine Ring Construction

Conventional synthetic methods provide the foundational reactions for constructing the key components of this compound. These include reductive amination for building substituted amines and various cyclization strategies for forming the morpholine heterocycle.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds, effectively creating primary, secondary, or tertiary amines from carbonyl compounds. rsc.orgmasterorganicchemistry.com The reaction proceeds in two stages: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice often depending on the reactivity and functional group tolerance of the substrates. Common reagents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and selective reagent, particularly effective for reacting with the protonated imine intermediate, allowing for a one-pot reaction. masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable under mildly acidic conditions and preferentially reduces imines over ketones or aldehydes. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a classic and effective method.

Other Borohydrides: Sodium borohydride (B1222165) (NaBH₄) can also be used, though it is less selective and can reduce the starting carbonyl compound. organic-chemistry.org

These strategies are broadly applicable in organic synthesis, including the preparation of various aniline derivatives where an amino group is alkylated. rsc.orgthieme-connect.com

Table 1: Selected Reductive Amination Conditions

Amine Carbonyl Reducing Agent/Catalyst Solvent Conditions Finding
Aniline Benzaldehyde AlCl₃ / PMHS Ethanol Ambient temperature Provides an eco-friendly and economical method for producing substituted amines under mild conditions. rsc.org
Electron-deficient anilines Cyclohexanone BH₃·THF / Acetic Acid CH₂Cl₂ Room Temperature An effective method for the reductive amination of unreactive, electron-deficient anilines. thieme-connect.com
Primary Amines Aldehydes NaBH₄ Methanol Not specified A stepwise procedure involving imine formation followed by reduction can prevent dialkylation issues. organic-chemistry.org

Cyclization Reactions for Morpholine Formation

The 2,6-dimethylmorpholine ring is a key structural feature of the target molecule. The synthesis of this heterocycle is typically achieved through the cyclization of an appropriate acyclic precursor. A common and direct method involves the acid-catalyzed dehydration of a dialkanolamine. For 2,6-dimethylmorpholine, the precursor would be di(2-hydroxypropyl)amine. Heating this compound in the presence of a strong acid like sulfuric acid induces an intramolecular Williamson ether synthesis, where one hydroxyl group is protonated and eliminated as water, followed by nucleophilic attack by the second hydroxyl group to close the ring.

Alternative strategies can include the reaction of an appropriate epoxide with an amino alcohol, followed by cyclization, or multi-step sequences starting from different precursors. The stereochemistry of the methyl groups (cis or trans) can often be controlled by the choice of starting materials and reaction conditions. The cis and trans isomers of 2,6-dimethylmorpholine are well-characterized compounds. sigmaaldrich.comnih.govbldpharm.com

Advanced Cross-Coupling Reactions for the Aryl-Nitrogen Bond Formation

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form bonds that are otherwise difficult to construct. The formation of the aryl-nitrogen bond in this compound is an ideal application for these powerful methods.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a premier method for constructing C(sp²)-N bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate (e.g., triflate or tosylate). acs.org This reaction has revolutionized the synthesis of arylamines due to its high efficiency, functional group tolerance, and broad substrate scope. researchgate.netyoutube.com

The reaction typically requires three key components:

A Palladium Precatalyst: Sources like Pd₂(dba)₃ or [Pd(allyl)Cl]₂ are commonly used. nih.gov

A Bulky, Electron-Rich Phosphine (B1218219) Ligand: These ligands are crucial for facilitating the catalytic cycle. Popular examples include biarylphosphines like XPhos, SPhos, and t-BuXPhos. youtube.comnih.gov The ligand stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

A Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), lithium tert-butoxide (LiOt-Bu), or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine or the amine-palladium complex. nih.govyoutube.com

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination of the N-aryl product, which regenerates the Pd(0) catalyst. youtube.comyoutube.com

Table 2: Representative Buchwald-Hartwig Amination Conditions

Aryl Halide/Sulfonate Amine Catalyst/Ligand Base Solvent Yield
Aryl Tosylates Morpholine Pd(OAc)₂ / NHC Precatalyst K₃PO₄ Toluene (B28343) Good to excellent yields
4-Chlorophenyl tosylate Morpholine PEPPSI-IPr NaOt-Bu Dioxane 85%
Bromobenzene Morpholine [Pd(allyl)Cl]₂ / t-BuXPhos LiOt-Bu Toluene 98% nih.gov

Ullmann-Type Coupling Methodologies

The Ullmann condensation is the classic copper-catalyzed reaction for forming aryl-nitrogen bonds, predating the palladium-catalyzed methods. organic-chemistry.org The traditional Ullmann reaction involves the coupling of an amine with an aryl halide at high temperatures (often >150 °C) using stoichiometric amounts of copper powder or copper salts. sci-hub.sersc.org

While effective, these harsh conditions limit the reaction's functional group tolerance. Modern advancements have led to the development of "Ullmann-type" reactions that proceed under much milder conditions. These improved protocols often feature:

A Copper(I) Source: Copper(I) iodide (CuI) is the most common catalyst.

A Ligand: The addition of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline derivative, can accelerate the reaction and allow for lower temperatures. organic-chemistry.org

A Base: A base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is typically required.

These modified Ullmann-type couplings have expanded the utility of copper catalysis for C-N bond formation, offering a cost-effective alternative to palladium-based systems. nih.govnih.gov

Table 3: Selected Ullmann-Type Coupling Conditions

Aryl Halide Amine Copper Source/Ligand Base Solvent Conditions
Aryl Iodides Alkylamines CuI / No Ligand K₂CO₃ Toluene 110 °C, Air atmosphere organic-chemistry.org
Aryl Halides β-Amino Acids CuI / L-proline K₂CO₃ DMSO 45-60 °C organic-chemistry.org
Aryl Iodides Hydrazides CuI / N,N-dimethylglycine Cs₂CO₃ Dioxane 80 °C organic-chemistry.org

Other Palladium- and Copper-Catalyzed Aminations

Beyond the more common Buchwald-Hartwig protocols, a variety of other palladium- and copper-catalyzed systems are effective for the C-N cross-coupling reaction required to synthesize this compound from a 4-haloaniline precursor.

Palladium-Catalyzed Systems

The versatility of palladium catalysis is evident in the range of available precursors, ligands, and bases that can be tailored to specific substrates. Palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly employed. cmu.edubeilstein-journals.org The choice of phosphine ligand is critical to the success of the amination. While early systems used monodentate tri-tert-butylphosphine, a host of more advanced biarylphosphine ligands have been developed to enhance reactivity and substrate scope. organic-chemistry.orgacs.org These include Xantphos, which is effective for coupling with 6-chloropurine (B14466) nucleosides, and other specialized ligands like RuPhos and BrettPhos. organic-chemistry.orgnih.gov A novel approach involves using a mixture of two different biarylphosphine ligands, which can manifest the best properties of each and lead to a catalyst system with exceptionally high reactivity. organic-chemistry.org

The selection of a suitable base and solvent is also crucial. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently used to facilitate the reaction. cmu.edubeilstein-journals.org Solvents are typically anhydrous and aprotic, with toluene and dioxane being common choices. cmu.edubeilstein-journals.org The reaction of N-protected 4-bromo-7-azaindoles with various amines, including morpholine, has been shown to proceed in excellent yields (88-94%) using a Pd₂(dba)₃/Xantphos catalyst system with Cs₂CO₃ as the base in dioxane. beilstein-journals.org

Table 1: Examples of Palladium Catalyst Systems for C-N Cross-Coupling

Palladium Source Ligand Base Solvent Substrate Example Reference
Pd(OAc)₂ (o-biphenyl)P(t-Bu)₂ NaOt-Bu Toluene Aryl Chlorides cmu.edu
Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane N-protected 4-bromo-7-azaindole beilstein-journals.org
Pd(OAc)₂ Xantphos Cs₂CO₃ Toluene 6-Chloropurine Nucleosides nih.gov

Copper-Catalyzed Systems

As a more economical and less toxic alternative to palladium, copper-based catalysts have garnered significant interest for N-arylation reactions. researchgate.net These reactions, often referred to as Ullmann-type couplings, typically involve a copper(I) source, such as copper(I) iodide (CuI), a ligand, and a base. In many cases, simple and inexpensive 1,2-diamine ligands are effective. researchgate.net Recent advancements have led to highly efficient copper-catalyzed methods for N-arylation that can be performed at room temperature and under an air atmosphere with catalyst loadings in the parts-per-million (ppm) range. rsc.org In some protocols, the reaction can proceed effectively even without the use of additional ligands. researchgate.net

Stereoselective Synthesis and Resolution of the 2,6-Dimethylmorpholine Moiety

The 2,6-dimethylmorpholine component of the target molecule contains two chiral centers, leading to the possibility of different stereoisomers (cis and trans). Control over this stereochemistry is crucial as different isomers can have different biological activities.

Stereoselective Synthesis

The synthesis of the cis-isomer of 2,6-dimethylmorpholine is of particular interest. A well-established industrial method involves the acid-catalyzed cyclization of diisopropanolamine (B56660). The reaction is typically carried out using concentrated sulfuric acid at elevated temperatures. Research has shown that the reaction conditions, particularly the molar ratio of sulfuric acid to diisopropanolamine and the temperature, can be adjusted to maximize the yield and the proportion of the desired cis-isomer. google.com

Table 2: Synthesis of cis-2,6-Dimethylmorpholine via Cyclization of Diisopropanolamine

Molar Ratio (H₂SO₄ : Diisopropanolamine) Temperature (°C) Time (h) Total Yield (%) cis-Isomer (%) trans-Isomer (%) Reference
1.5 : 1 180 5 96 80 20 google.com

This approach highlights a direct method for achieving a high proportion of the thermodynamically favored cis-isomer. More complex strategies for synthesizing cis-disubstituted heterocycles often start from a pre-formed ring and introduce substituents with stereocontrol. For instance, an efficient synthesis of cis-2,6-di-(2-quinolylpiperidine) begins with the reduction of pyridine-2,6-dicarboxylic acid to form the cis-piperidine diester, which is then further functionalized. nih.gov

Resolution of Enantiomers

When a stereoselective synthesis is not feasible or produces a racemic mixture, resolution is required to separate the enantiomers. The most common method for resolving amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.orgpharmtech.com Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Common chiral resolving agents for basic compounds like 2,6-dimethylmorpholine include:

(+)-Tartaric acid

(-)-Malic acid

(-)-Mandelic acid

(+)-Camphor-10-sulfonic acid libretexts.org

Other, more advanced resolution techniques exist, such as kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, and Viedma ripening, an attrition-enhanced deracemization method applicable to crystalline compounds that form conglomerates. pharmtech.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are highly relevant to the synthesis of this compound.

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the replacement of hazardous organic solvents like dioxane, dimethylformamide (DMF), and dimethoxyethane (DME). nih.govnsf.gov For palladium-catalyzed aminations, several greener alternatives have been identified. These include bio-derived solvents such as vegetable oils (rapeseed, olive) and more benign ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to provide superior reactivity compared to DME in some cases. nih.govnsf.govacs.org Water is another highly attractive green solvent, and protocols have been developed for amination reactions to be run in aqueous systems, often using surfactants to create nanoreactors that facilitate the reaction. nih.govrsc.org

Solvent-free synthesis represents an even greener approach. Reactions can be carried out by mixing the neat reactants, sometimes with a solid support, and using microwave irradiation to accelerate the process. thieme-connect.com This not only eliminates solvent waste but can also dramatically reduce reaction times. thieme-connect.com

Catalytic and Reusable Systems

Improving the efficiency and reusability of the catalyst is another key green chemistry goal. The development of highly robust palladium pre-catalysts has enabled amination reactions to be carried out with very low catalyst loadings, sometimes at the ppm level, which reduces cost and minimizes palladium waste. rsc.org

To facilitate catalyst reuse, heterogeneous catalysts have been developed. In these systems, the palladium catalyst is immobilized on a solid support. Examples include polymer-encapsulated palladium on silica (B1680970) or palladium nanoparticles supported on magnetic materials like γ-Fe₂O₃. acs.orgrsc.orgnih.gov These supported catalysts can be easily separated from the reaction mixture by filtration (or with a magnet for magnetic supports) and reused for multiple reaction cycles with little to no loss in activity. rsc.orgnih.gov This approach is not only environmentally friendly but also highly economical for industrial applications.

Table 3: Overview of Green Chemistry Strategies for Amination Reactions

Strategy Approach Advantages Reference
Benign Solvents Use of water, 2-MeTHF, or vegetable oils instead of dioxane or DMF. Reduced toxicity and environmental impact. nih.govnsf.govrsc.org
Solvent-Free Reactants are mixed neat, often with microwave irradiation. Eliminates solvent waste, reduces reaction time. thieme-connect.com
Low Catalyst Loading Use of highly active Pd pre-catalysts. Reduces cost and metal waste. rsc.org

Process Optimization and Scale-Up Considerations for this compound Synthesis

Translating a laboratory-scale synthesis into a robust, safe, and economical industrial process requires careful optimization and consideration of several factors specific to large-scale operations.

The sensitivity of the catalyst to external factors becomes more critical at scale. Palladium catalysts used in amination reactions can be sensitive to oxygen, which can cause deactivation and lead to variable reaction rates. acs.org Therefore, robust protocols for reactor inerting and degassing are essential for achieving consistent results in a manufacturing setting. acs.org

The choice of reagents must also be re-evaluated for large-scale use. A base or solvent that is convenient in the lab may be too expensive or difficult to handle on an industrial scale. For instance, a process might be redesigned to use aqueous sodium hydroxide (B78521) instead of lithium hydroxide for a hydrolysis step to reduce costs. researchgate.net

One of the most significant challenges in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product to meet strict regulatory limits for active pharmaceutical ingredients. This often requires dedicated purification steps. Techniques include treating the reaction mixture with aqueous solutions of scavenging agents like sodium bisulfite (NaHSO₃) or using specialized adsorbents to capture the metal. acs.org Developing an efficient and scalable method for palladium removal is a critical part of process development. acs.org

Table 4: Key Considerations for Scale-Up of Palladium-Catalyzed Amination

Parameter Consideration Importance Reference
Reaction Conditions Temperature, pressure, reaction time, catalyst loading. Optimization can significantly increase yield, reduce cycle times, and improve process economics. researchgate.net
Catalyst Stability Sensitivity to oxygen and moisture. Requires robust inerting and handling procedures to ensure consistent performance and avoid catalyst deactivation. acs.org
Reagent Selection Cost, safety, and handling of bases and solvents at scale. Switching to more economical and safer reagents is often necessary for industrial production. researchgate.net
Product Purification Removal of residual palladium catalyst. Essential to meet regulatory requirements for purity. Requires dedicated and scalable removal techniques. acs.org

| Process Safety | Heat flow, pressure, handling of hazardous materials. | A thorough safety assessment is required before implementing any process on a large scale. | acs.org |

Reactivity and Derivatization of 4 2,6 Dimethylmorpholino Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-(2,6-dimethylmorpholino)aniline is activated towards electrophilic attack by two substituents: the primary amino group (-NH₂) and the 2,6-dimethylmorpholino group. Both are ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. The interplay between these two activating groups and the reaction conditions dictates the regioselectivity of substitution reactions.

Halogenation Studies

The presence of the strongly activating amino group makes the aromatic ring of this compound highly susceptible to halogenation. In reactions with electrophiles like bromine (Br₂) or chlorine (Cl₂), the high nucleophilicity of the ring often leads to polysubstitution. For aniline itself, bromination typically results in the formation of 2,4,6-tribromoaniline (B120722) without the need for a catalyst. youtube.com Monosubstitution can be challenging to control due to the powerful activating nature of the amino group. libretexts.org

For this compound, the positions ortho to the amino group (positions 3 and 5) and the position para to the amino group (already substituted) are activated. The 2,6-dimethylmorpholino group also directs ortho and para. The position ortho to the morpholino group and meta to the amino group (position 3) and the position meta to the morpholino and ortho to the amino group (position 5) are the most likely sites for halogenation. Given the steric hindrance from the dimethylmorpholino group, substitution at the less hindered 3-position is plausible. Indeed, the synthesis of derivatives such as 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline has been documented, indicating that controlled halogenation is achievable. epa.gov

Table 1: Halogenation of Aniline Derivatives

Reactant Reagent Product(s) Observations
Aniline Br₂ in H₂O 2,4,6-Tribromoaniline Rapid reaction, often leading to polysubstitution. youtube.com
Aniline I₂, NaHCO₃ p-Iodoaniline Iodination is possible with a suitable base. libretexts.org

Nitration and Sulfonation Reactions

Direct nitration of anilines using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is complex. The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion (-NH₃⁺). youtube.comyoutube.com This ion is a meta-directing and deactivating group. Consequently, direct nitration of aniline yields a substantial amount of the meta-nitro product, alongside ortho and para isomers. youtube.comulisboa.pt

To achieve selective para-nitration, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amine as an acetamide (B32628). The amide is less basic and remains an ortho-, para-director, but its activating effect is attenuated. libretexts.org For this compound, this strategy would involve acetylation of the primary amine, followed by nitration which would be directed to the positions ortho to the amide group (positions 3 and 5), and subsequent hydrolysis to restore the primary amine.

Sulfonation with fuming sulfuric acid presents similar challenges to nitration. The amino group is protonated, leading to deactivation. Protecting the amine as an amide allows for controlled sulfonation, typically at the para position due to steric hindrance. libretexts.org In the case of this compound, with the para position blocked, sulfonation of the protected amine would be expected to occur at the 3- or 5-position.

Friedel-Crafts Reactions and Acylation Strategies

Anilines and their derivatives generally fail to undergo Friedel-Crafts alkylation or acylation reactions. libretexts.orgstackexchange.com The primary amino group is a Lewis base that reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.comquora.com This acid-base reaction forms a complex that deactivates the aromatic ring towards further electrophilic attack. stackexchange.comwvu.edu

To overcome this limitation, the amino group must be protected, most commonly by converting it into an amide via acetylation. The resulting acetamide is less basic, preventing a strong interaction with the Lewis acid catalyst. stackexchange.comwvu.edu The amide group is still an ortho-, para-director. After the Friedel-Crafts reaction, the protecting acetyl group can be removed by hydrolysis to regenerate the amine. For this compound, a protected form could undergo Friedel-Crafts acylation at the 3- or 5-positions.

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation and Sulfonylation Reactions

The primary amine readily undergoes acylation with reagents like acid chlorides or anhydrides to form amides. A common example is acetylation with acetyl chloride or acetic anhydride (B1165640) to yield the corresponding acetanilide (B955) derivative. libretexts.orgderpharmachemica.com These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). derpharmachemica.com The resulting amides are generally stable, crystalline solids. libretexts.org The formation of an amide bond is one of the most fundamental reactions in organic chemistry. researchgate.net

Similarly, sulfonylation occurs when the primary amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base, producing a sulfonamide.

Table 2: Acylation of this compound

Reagent Product Reaction Type
Acetic Anhydride N-(4-(2,6-dimethylmorpholino)phenyl)acetamide N-Acetylation
Benzoyl Chloride N-(4-(2,6-dimethylmorpholino)phenyl)benzamide N-Benzoylation

Formation of Imines and Schiff Bases

Primary amines, including this compound, react with aldehydes or ketones to form imines, also known as Schiff bases (compounds containing a C=N double bond). libretexts.orgorganicchemistrytutor.com This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. openochem.orgmasterorganicchemistry.com

The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group allows for its elimination as water, forming an iminium ion, which is then deprotonated to yield the stable imine. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; optimal rates are often observed around pH 5. organicchemistrytutor.comlibretexts.org Schiff bases derived from morpholine-containing anilines have been synthesized and characterized, demonstrating the viability of this reaction. nih.govnih.gov

Table 3: Representative Schiff Base Formation

Amine Reactant Carbonyl Reactant Solvent Catalyst Product
4-(2-Aminophenyl)morpholine Benzaldehyde Ethanol Glacial Acetic Acid N-Benzylidene-2-morpholinobenzenamine nih.gov
4-(2-Aminophenyl)morpholine 4-Chlorobenzaldehyde Ethanol Glacial Acetic Acid N-(4-Chlorobenzylidene)-2-morpholinobenzenamine nih.gov

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reaction)

The primary aromatic amino group in this compound is readily converted to a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid. This diazotization reaction transforms the amino group into an excellent leaving group (N₂), paving the way for a variety of nucleophilic substitution reactions.

One of the most significant applications of this diazonium salt is the Sandmeyer reaction. This reaction allows for the introduction of a wide range of substituents onto the aromatic ring. For instance, treatment of the diazonium salt of this compound with copper(I) halides, such as copper(I) chloride or copper(I) bromide, would be expected to yield the corresponding 4-chloro- or 4-bromo-1-(2,6-dimethylmorpholino)benzene derivatives. Similarly, the use of copper(I) cyanide would introduce a cyano group, a versatile functional group that can be further elaborated.

Reactivity of the Morpholine (B109124) Nitrogen Atom in Functionalization

The tertiary amine of the morpholine ring in this compound represents another key site for functionalization. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a base.

This nucleophilicity can be exploited in reactions such as N-alkylation and N-acylation. For example, reaction with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. Acylation with acyl chlorides or anhydrides would yield the corresponding N-acylmorpholine derivatives. The reactivity of the morpholine nitrogen is, however, influenced by the steric hindrance imposed by the two adjacent methyl groups, which may necessitate more forcing reaction conditions compared to unsubstituted morpholines.

Functionalization at the Dimethyl Groups on the Morpholine Ring

Direct functionalization of the dimethyl groups on the morpholine ring presents a greater synthetic challenge. These methyl groups are generally unreactive, consisting of strong carbon-hydrogen bonds. Their activation would typically require harsh reaction conditions, such as free-radical halogenation, which could potentially lead to a mixture of products and lack selectivity due to the presence of other reactive sites in the molecule.

More sophisticated methods, possibly involving directed C-H activation strategies with transition metal catalysts, might offer a pathway for the selective functionalization of these methyl groups. However, there is a lack of specific literature precedent for such transformations on this compound itself.

Heterocyclic Annulation and Cyclocondensation Strategies Utilizing this compound

The presence of the primary aromatic amine makes this compound a suitable precursor for the synthesis of various heterocyclic systems through annulation and cyclocondensation reactions. These reactions involve the formation of a new ring fused to the existing benzene (B151609) ring.

For example, in reactions like the Skraup or Doebner-von Miller synthesis of quinolines, an aniline is reacted with α,β-unsaturated carbonyl compounds or their precursors. The amino group of this compound can act as the key nucleophile in the initial Michael addition step, leading to the eventual formation of a quinoline (B57606) ring bearing the 2,6-dimethylmorpholino substituent.

Similarly, this aniline derivative could be employed in Fischer indole (B1671886) synthesis, where it would be reacted with a ketone or aldehyde in the presence of an acid catalyst to form a substituted indole. The specific conditions and outcomes of these reactions would depend on the reaction partners and catalysts employed.

Metal Complexation Chemistry of this compound as a Ligand

The nitrogen atoms of both the aniline and morpholine moieties, as well as the oxygen atom of the morpholine ring, endow this compound with the potential to act as a multidentate ligand in coordination chemistry.

Coordination Modes and Binding Affinity Studies

Depending on the metal center and the reaction conditions, this compound could coordinate in several ways. It could act as a monodentate ligand through the more basic morpholine nitrogen or the aniline nitrogen. Bidentate coordination is also a possibility, potentially involving the aniline nitrogen and the morpholine oxygen, forming a chelate ring. The steric bulk of the dimethylmorpholino group would play a significant role in determining the stability and geometry of the resulting metal complexes.

Systematic studies on the binding affinity of this ligand with various metal ions would be necessary to quantify its coordination preferences. Techniques such as isothermal titration calorimetry or spectrophotometric titrations could provide valuable data on the thermodynamics of complex formation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of spectroscopic and analytical techniques.

Technique Information Gained
Infrared (IR) SpectroscopyChanges in the vibrational frequencies of the N-H, C-N, and C-O bonds upon coordination.
Nuclear Magnetic Resonance (NMR) SpectroscopyShifts in the proton and carbon signals of the ligand upon complexation, providing insights into the coordination environment.
X-ray CrystallographyPrecise determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Elemental AnalysisConfirmation of the empirical formula of the synthesized complexes.

While the potential for this compound to act as a versatile ligand is clear from its structure, a comprehensive search of the scientific literature did not yield specific examples of its synthesized and characterized metal complexes. Further research in this area could uncover interesting coordination chemistry and potential applications in catalysis or materials science.

Theoretical and Computational Investigations of 4 2,6 Dimethylmorpholino Aniline

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of 4-(2,6-dimethylmorpholino)aniline. These methods provide a foundational understanding of the molecule's stability and geometry.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized geometry and ground state properties. researchgate.net The geometry optimization process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule. youtube.comstackexchange.com

The key structural features of this compound include the aniline (B41778) ring and the 2,6-dimethylmorpholino substituent. The morpholine (B109124) ring typically adopts a chair conformation. researchgate.netacs.org In the case of 2,6-dimethylmorpholine (B58159), the methyl groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans). The relative stability of these conformers is a critical aspect of the molecule's structure. Theoretical studies on similar morpholine derivatives have shown that the equatorial chair conformer is often predominant in various media. researchgate.net

The bond lengths, bond angles, and dihedral angles of the molecule are critical parameters obtained from DFT calculations. For instance, the C-N bond length between the aniline nitrogen and the benzene (B151609) ring, and the bond lengths within the morpholine ring, can be accurately predicted. These parameters are crucial for understanding the electronic delocalization between the morpholino and aniline moieties.

Table 1: Predicted Geometric Parameters for this compound (Exemplary Data based on similar structures)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
C-N (Aniline) Bond Length~1.40 Å
C-N (Morpholine) Bond Length~1.47 Å
C-O (Morpholine) Bond Length~1.43 Å
C-C (Aromatic) Bond Length~1.39 Å
CNC (Morpholine) Bond Angle~112°
COC (Morpholine) Bond Angle~110°

Note: These values are illustrative and would require specific calculations for this compound.

Ab initio methods, which are based on first principles without empirical parameters, provide a more rigorous treatment of electronic structure. utah.eduyoutube.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to obtain highly accurate electronic energies and wavefunctions. utah.edu

These calculations are essential for understanding the electronic properties that govern the reactivity of this compound. For instance, the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. jmaterenvironsci.com A smaller energy gap generally implies higher reactivity. For aniline derivatives, the amino group acts as an electron-donating group, which tends to raise the HOMO energy level.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and intermolecular interactions of this compound over time. researchgate.netscribd.com By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (e.g., a solvent), MD simulations can explore the potential energy surface and identify the most stable and accessible conformations. researchgate.net

For a molecule with multiple rotatable bonds like this compound, MD simulations can reveal the preferred orientations of the morpholino group relative to the aniline ring. These simulations can also provide insights into how the molecule interacts with other molecules, such as solvents or potential reactants, through hydrogen bonding and van der Waals forces. The presence of the nitrogen and oxygen atoms in the morpholine ring, as well as the amino group on the aniline ring, suggests the potential for significant hydrogen bonding interactions. acs.org

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgresearchgate.net By comparing the calculated spectra with experimental data, the structure and conformation of the synthesized molecule can be confirmed. For this compound, specific chemical shifts would be expected for the protons and carbons of the aniline and morpholine rings, as well as the methyl groups. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. researchgate.net These calculations help in the assignment of the absorption bands in the experimental IR spectrum to specific vibrational modes, such as the N-H stretching of the amino group, C-H stretching of the aromatic and alkyl groups, and C-O-C stretching of the morpholine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the UV-Vis region. researchgate.netnih.gov The calculations can identify the electronic transitions responsible for the observed absorption bands, which typically involve promotions of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* transitions in the aromatic ring).

Table 2: Predicted Spectroscopic Data for this compound (Exemplary)

SpectroscopyFeaturePredicted Value/Range
¹H NMRAromatic Protons6.5 - 7.5 ppm
Morpholine Protons2.5 - 4.0 ppm
Methyl Protons1.0 - 1.5 ppm
¹³C NMRAromatic Carbons110 - 150 ppm
Morpholine Carbons50 - 70 ppm
Methyl Carbons15 - 25 ppm
IRN-H Stretch (Aniline)3300 - 3500 cm⁻¹
C-O-C Stretch (Morpholine)1050 - 1150 cm⁻¹
UV-Visλmax (π → π*)~280 - 320 nm

Note: These are typical ranges for similar compounds and would need to be specifically calculated for this compound.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a crucial role in investigating the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of various reactions, such as electrophilic substitution on the aniline ring or reactions involving the amino group.

By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism can be mapped out. researchgate.netamanote.com For instance, the reaction of aniline derivatives with radicals has been studied computationally, revealing the preferred sites of attack and the nature of the resulting products. nih.gov Similarly, the mechanism of nucleophilic substitution reactions involving amines can be explored. researchgate.net The calculation of transition state structures and their corresponding activation energies provides quantitative information about the reaction kinetics. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (excluding biological)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netutq.edu.iqmdpi.com For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and viscosity based on a set of calculated molecular descriptors. kashanu.ac.ir

These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters. By establishing a mathematical relationship between these descriptors and a specific property for a series of related compounds, the property of a new compound like this compound can be predicted without the need for experimental measurement. Such models are valuable for the efficient screening and design of new chemical entities with desired physicochemical characteristics.

In Silico Design of Novel Derivatives and Analogues

The in silico design of novel derivatives of morpholinoaniline compounds is a critical step in modern drug discovery, enabling the rational design of molecules with enhanced biological activity and improved pharmacokinetic profiles. Computational techniques such as molecular docking are employed to predict the binding affinity and interaction patterns of newly designed compounds with their biological targets. ncl.res.inyoutube.com

A study focused on novel 3-fluoro-4-morpholinoaniline (B119058) derivatives explored their potential as anti-tumor agents. ncl.res.in In this research, a series of new compounds were designed and synthesized, incorporating the morpholine and sulfonamide moieties, which are known for their anti-cancer properties. The design process was guided by molecular docking simulations to evaluate the binding of these derivatives to potential biological targets. ncl.res.in

The synthesized compounds were evaluated for their in vitro anti-proliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-cancerous mouse embryonic fibroblast cell line (3T3L-1). ncl.res.in Among the synthesized derivatives, two compounds, designated as NAM-5 and NAM-7, demonstrated significant anti-proliferative effects. ncl.res.in

Molecular Docking Analysis:

Molecular docking simulations were performed for all thirty-one newly synthesized compounds to understand their binding modes and to correlate the structural features with biological activity. The docking poses of compounds NAM-5 and NAM-7 were analyzed in detail to elucidate the key interactions responsible for their anti-cancer activity. ncl.res.in This type of analysis helps in understanding the structural basis for the observed biological activity and provides a rationale for further optimization of the lead compounds. ncl.res.in

Structure-Activity Relationship (SAR) Insights:

The study of 3-fluoro-4-morpholinoaniline derivatives provided valuable structure-activity relationship (SAR) information. The results indicated that the presence of a sulfonamide group in compound NAM-5 contributed to its potent anti-proliferative activity against both MCF-7 and MDA-MB-231 cell lines. ncl.res.in Compound NAM-7 also showed good activity against the MCF-7 cell line. ncl.res.in The differential activity of the derivatives against various cell lines underscores the importance of specific structural modifications in determining the biological response. ncl.res.in

The following tables summarize the key findings from the study on 3-fluoro-4-morpholinoaniline derivatives, which can be considered a model for the potential in silico design and evaluation of derivatives of this compound.

Table 1: In Vitro Anti-proliferative Activity of Selected 3-Fluoro-4-morpholinoaniline Derivatives ncl.res.in

CompoundTarget Cell LineIC₅₀ (µM)
NAM-5 MCF-71.811
MDA-MB-2312.143
NAM-7 MCF-71.883
MDA-MB-2314.688

Table 2: Computationally Investigated Derivatives and their Key Features

Compound IDKey Structural MoietyPredicted ActivityRationale for Design
NAM-5 SulfonamideHigh anti-proliferativeIncorporation of a known pharmacophore for anti-cancer activity.
NAM-7 Morpholine derivativeGood anti-proliferativeExploration of substitutions on the morpholine ring to enhance binding affinity.

These findings highlight the utility of in silico design in identifying promising new derivatives of morpholinoaniline compounds. The combination of computational modeling and experimental validation is a powerful approach for the development of novel therapeutic agents. While this research was conducted on a related analogue, the principles and methodologies are directly applicable to the future design of novel derivatives based on the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 2,6 Dimethylmorpholino Aniline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. For 4-(2,6-dimethylmorpholino)aniline, the molecular formula is C12H18N2O, corresponding to a molecular weight of 206.28 g/mol . chemicalbook.com HRMS analysis would provide an experimental mass value with high accuracy, typically to within a few parts per million (ppm) of the theoretical mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR techniques are fundamental for initial structural assessment.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) ring would appear as a set of multiplets in the aromatic region (typically 6.5-8.0 ppm). The protons of the dimethylmorpholino group would show signals in the aliphatic region. Specifically, the methyl protons would likely appear as a doublet, and the methine and methylene (B1212753) protons of the morpholine (B109124) ring would have characteristic chemical shifts and coupling patterns. The amine (-NH2) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent. For comparison, in aniline, the aromatic protons appear at specific chemical shifts: 7.14 ppm (t, 2H), 6.74 ppm (t, 1H), and 6.66 ppm (d, 2H), with the amine protons showing a broad singlet at 3.53 ppm in CDCl3. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the dimethylmorpholino substituent would appear in the upfield region. For instance, in unsubstituted aniline, the carbon atoms resonate at δ 146.4, 129.3, 118.6, and 115.1 ppm in CDCl3. rsc.org The substitution pattern on the aniline ring in this compound would influence these chemical shifts.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atoms. researchgate.netnih.govbeilstein-journals.org In this compound, two distinct ¹⁵N signals would be expected: one for the aniline nitrogen and another for the morpholine nitrogen. The chemical shift of the aniline nitrogen would be influenced by the electronic effects of the dimethylmorpholino substituent. Studies on substituted anilines have shown that ¹⁵N chemical shifts can be correlated with substituent parameters. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.6 - 7.2115 - 130
Aniline NH₂Broad, variable-
Morpholine CH~3.7~70
Morpholine CH₂~2.8~50
Methyl CH₃~1.2~18

Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the aniline ring and within the dimethylmorpholino ring system. For example, it would show correlations between adjacent aromatic protons and between the methine and methylene protons of the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This technique is invaluable for piecing together the entire molecular structure by connecting different fragments. For instance, it would show correlations between the protons on the aniline ring and the carbons of the morpholine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is critical for determining the stereochemistry, such as the relative orientation of the methyl groups on the morpholine ring (cis or trans). NOE experiments have been used to assign protons in substituted anilines. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dimethylmorpholino group would be observed between 2850 and 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine would be found in the 1250-1360 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage would produce a strong band around 1100 cm⁻¹. The NIST WebBook provides reference IR spectra for aniline and related compounds. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 3000
Aromatic C=CC=C Stretch1450 - 1600
Aromatic C-NC-N Stretch1250 - 1360
Ether (C-O-C)C-O Stretch1070 - 1150

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. msu.edu

Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aniline aromatic system. researchgate.netresearchgate.net The presence of the electron-donating amino and dimethylmorpholino groups would likely cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene (B151609). The spectrum of aniline itself shows absorption maxima that can be influenced by the solvent environment. researchgate.net

Solvatochromic Studies: Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. nih.gov By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities, one can study its solvatochromic behavior. This can provide information about the nature of the excited state and the change in dipole moment upon electronic excitation. rsc.orgresearchgate.net Such studies have been conducted on similar push-pull molecules containing a dimethylaniline moiety. epa.gov

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously establish the conformation of the morpholine ring (e.g., chair, boat) and the relative stereochemistry of the two methyl groups. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. Crystallographic data for related substituted anilines are available and provide a basis for comparison. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Purity and Absolute Configuration

The presence of two stereogenic centers at the C2 and C6 positions of the morpholine ring in this compound gives rise to the possibility of cis and trans diastereomers, each existing as a pair of enantiomers. However, a comprehensive search of scientific literature and chemical databases did not yield any specific studies on the chiroptical spectroscopy of this compound.

Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are powerful methods for determining the stereochemical purity and absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule and can serve as a unique fingerprint for a specific enantiomer.

In a hypothetical scenario where the enantiomers of either the cis or trans diastereomer of this compound were resolved, ECD spectroscopy would be an invaluable tool. The analysis would involve measuring the ECD spectra of the separated enantiomers. The spectra would be expected to be mirror images of each other.

Furthermore, to assign the absolute configuration (e.g., (2R,6R) or (2S,6S)), the experimental ECD spectra would be compared with theoretical spectra generated through quantum chemical calculations. This computational approach involves calculating the excited-state properties of a specific enantiomer with a known configuration and simulating its ECD spectrum. A good match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.

While no specific research findings are available for this compound, the principles of chiroptical spectroscopy remain a fundamental approach for the stereochemical analysis of chiral derivatives in the broader class of substituted anilines and morpholines.

Advanced Materials Science Applications of 4 2,6 Dimethylmorpholino Aniline and Its Derivatives

Role as Monomers in Polymer Synthesis (e.g., polyamides, polyimides, polyurethanes)

Aniline (B41778) and its derivatives are fundamental monomers in the synthesis of high-performance polymers. nih.gov The primary amine group (-NH2) on the benzene (B151609) ring of 4-(2,6-dimethylmorpholino)aniline is a reactive site that can participate in various polymerization reactions.

Polyamides: Through polycondensation reactions with dicarboxylic acids or their derivatives (like diacyl chlorides), the amine group of this compound can form amide linkages, leading to the creation of novel polyamides. The incorporation of the bulky and polar dimethylmorpholino group into the polymer backbone would be expected to influence properties such as solubility, thermal stability, and mechanical strength.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them crucial in the aerospace and electronics industries. researchgate.net They are typically synthesized via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration to yield the final polyimide. This compound, as a diamine derivative (if used in conjunction with another diamine or as a basis for a new diamine monomer), can be incorporated into polyimide structures to modify their properties.

Polyurethanes: The reaction of the amine group with isocyanates is a potential pathway, although the more common route to polyurethanes involves the reaction of diisocyanates with diols. However, aniline derivatives can be used to synthesize diisocyanates or act as chain extenders, influencing the microstructure and phase separation in segmented polyurethane elastomers. researchgate.net

Polyanilines: Oxidative polymerization of aniline derivatives is a well-established method to produce conductive polymers. nih.govnih.gov The polymerization of monomers related to this compound typically involves dissolving the monomer in an acidic solution and adding an oxidizing agent like ammonium (B1175870) persulfate. researchgate.net The resulting polymer's structure, morphology, and electrical properties are heavily influenced by the substituents on the aniline ring. nih.govrsc.org Polymers synthesized from such monomers are often soluble in common organic solvents, allowing for the formation of thin films for various applications. rsc.org

Application in Organic Electronics and Optoelectronics

Organic semiconductor materials are at the core of next-generation electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The charge-transporting properties of these materials are critical to device performance.

Derivatives of aromatic amines are widely explored as p-type semiconductors, where charge is transported via "holes." The efficiency of this process is quantified by hole mobility (μh). The introduction of specific functional groups can significantly alter the electronic properties and solid-state packing of the molecules, which in turn dictates charge transport efficiency. nih.gov

For instance, studies on other organic semiconductor families, such as dicyanomethylene-functionalised violanthrone (B7798473) derivatives, demonstrate how molecular structure impacts performance. These materials exhibit p-type semiconductor behavior with hole mobilities that are highly dependent on the nature of their alkyl substituents. nih.gov Linear alkyl chains can facilitate more ordered molecular packing compared to branched chains, leading to significantly higher hole mobilities. beilstein-journals.org The introduction of electron-withdrawing groups can also improve charge transport properties. researchgate.net

Below is a table of representative data from violanthrone derivatives, illustrating the types of properties measured for organic semiconductors.

CompoundAlkyl SubstituentHole Mobility (μh) (cm² V⁻¹ s⁻¹)HOMO-LUMO Gap (eV)
3a Branched3.62 × 10⁻⁶1.27
3b Linear1.07 × 10⁻²1.25
3c Linear1.21 × 10⁻³1.25
Data sourced from studies on violanthrone derivatives as representative examples of organic semiconductors. beilstein-journals.org

OLEDs are constructed from multiple layers of organic materials, each serving a specific function, such as hole injection, hole transport, emission, and electron transport. beilstein-journals.org Aromatic amines are a cornerstone class of materials for hole transport layers (HTLs) due to their suitable ionization potentials and high hole mobility. The this compound scaffold, when incorporated into larger, more complex molecular structures, could yield materials with the requisite electronic and thermal properties for use in OLEDs. The design of such materials aims to optimize charge mobility and ensure thermal and photochemical stability for long device lifetimes. beilstein-journals.org

Utilization in Dye and Pigment Chemistry as Scaffolds or Intermediates (e.g., azo dyes)

Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, paper, and food industries. researchgate.net Their synthesis is a cornerstone of industrial organic chemistry and relies on a two-step process for which primary aromatic amines are essential precursors. youtube.com

Diazotization: The first step involves the conversion of a primary aromatic amine into a diazonium salt. For this compound, this would involve reacting it with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.netnih.gov

Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. researchgate.netjbiochemtech.com This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as the chromophore responsible for the dye's color. nih.gov

The final color of the azo dye, which can range across the entire visible spectrum, is determined by the specific molecular structures of both the parent aniline derivative and the coupling component. jbiochemtech.comunb.ca The presence of the 2,6-dimethylmorpholino group on the aniline ring would act as a strong auxochrome, modulating the color and potentially improving properties like lightfastness and solubility.

Functional Materials Based on this compound Derivatives (e.g., sensors, coatings)

The functional groups within this compound allow for its incorporation into a variety of functional materials.

Sensors: Polymers derived from substituted anilines have shown significant promise in the design of chemical sensors. rsc.org Thin films of these polymers can exhibit high sensitivity to analytes like moisture and ammonia. nih.govresearchgate.net The sensing mechanism often relies on changes in the polymer's electrical conductivity or optical properties upon exposure to the target substance. The specific substituent on the aniline monomer plays a crucial role in determining the sensor's sensitivity and selectivity. rsc.org Therefore, polymers based on this compound are potential candidates for use in novel sensor devices.

Polymer PropertyDescriptionPotential Application
Solubility Soluble in common organic solvents. rsc.orgAllows for easy processing into thin films via spin-coating or casting.
Conductivity Electrical properties are sensitive to external stimuli. nih.govActive layer in chemiresistive sensors for gases like ammonia.
Morphology Surface structure can be controlled by synthesis conditions. nih.govrsc.orgHigh surface area structures can enhance sensor response time and sensitivity.

Coatings: High-performance polymers like polyimides, which can be synthesized using aromatic diamines, are used extensively as protective coatings in demanding environments due to their thermal stability and chemical resistance. researchgate.net Incorporating the this compound moiety into such polymer backbones could be a strategy to enhance specific properties like adhesion or to introduce new functionalities.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound as Ligands

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. usf.edunih.gov These materials are of immense interest due to their high porosity, tunable structures, and diverse applications in gas storage, separation, and catalysis. nih.govresearchgate.net

The selection of the organic ligand is critical in dictating the final structure and properties of the MOF. nih.gov Ligands must contain donor atoms (typically N, O, or S) that can coordinate to the metal centers. This compound is an excellent candidate for a ligand due to its multiple potential coordination sites:

The nitrogen atom of the primary amine group.

The tertiary nitrogen atom within the morpholine (B109124) ring.

The oxygen atom within the morpholine ring.

This multidentate character allows the molecule to bridge multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net Research on related N-(pyridylmethylene)aniline ligands has shown their ability to form 1-D coordination polymers and discrete complexes with silver(I) ions, highlighting the utility of the aniline scaffold in coordination chemistry. researchgate.net By carefully selecting the metal ion and reaction conditions, it is conceivable to construct novel MOFs and coordination polymers using this compound, potentially leading to materials with unique catalytic, sensing, or photophysical properties. nih.govresearchgate.net

Development of Novel Catalytic Systems Employing this compound-Derived Ligands

The exploration of ligands derived from this compound in the development of novel catalytic systems is an emerging area of interest in advanced materials science. The unique structural features of this compound, combining a sterically hindered dimethylmorpholino group with a reactive aniline moiety, offer significant potential for the design of highly effective and selective catalysts. Research in this domain focuses on leveraging these characteristics to influence the electronic and steric environment of a metal center, thereby tuning its catalytic activity for a variety of organic transformations.

The aniline functional group serves as a versatile anchor for the synthesis of a diverse range of ligand architectures, including Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-amine ligands. The incorporation of the 2,6-dimethylmorpholino substituent is hypothesized to confer several advantageous properties to the resulting catalytic systems. The bulky nature of the dimethylmorpholino group can create a specific chiral pocket around the metal center, which is crucial for achieving high enantioselectivity in asymmetric catalysis. Furthermore, the morpholine oxygen atom can potentially participate in secondary coordination or hydrogen bonding interactions, which can stabilize transition states and enhance catalytic efficiency.

Research Findings in Asymmetric Catalysis

While direct studies on ligands derived from this compound are limited, research on analogous morpholine-based organocatalysts has demonstrated their potential in asymmetric reactions. For instance, morpholine derivatives have been successfully employed as organocatalysts in 1,4-addition reactions, showcasing their ability to induce stereoselectivity. frontiersin.org These findings suggest that metal complexes bearing ligands derived from this compound could be promising candidates for asymmetric transformations.

One area of investigation involves the application of these ligands in asymmetric hydrogenation and transfer hydrogenation reactions. The chirality introduced by the dimethylmorpholino group, coupled with the coordinating ability of the aniline nitrogen, could lead to catalysts capable of producing chiral alcohols and amines with high enantiomeric excess.

Table 1: Performance of a Morpholine-Based Organocatalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins frontiersin.org
EntryAldehydeNitroolefinYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1Propanaltrans-β-Nitrostyrene9595:598
2Butanaltrans-β-Nitrostyrene9896:499
3Pentanaltrans-β-Nitrostyrene9797:398
4Propanal(E)-2-(2-Nitrovinyl)thiophene9293:797

Applications in Cross-Coupling Reactions

Ligands derived from this compound are also being explored for their utility in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The electron-donating nature of the aniline moiety can enhance the electron density at the metal center, facilitating oxidative addition, which is often the rate-determining step in these catalytic cycles.

Table 2: Hypothetical Performance of a Palladium Catalyst with a this compound-Derived Ligand in Suzuki Cross-Coupling
EntryAryl HalideBoronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl96
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acid4-Methoxy-4'-nitrobiphenyl92
32-BromopyridineThiophene-2-boronic acid2-(Thiophen-2-yl)pyridine88

Role in Hydrogenation and Reduction Reactions

In the realm of hydrogenation, morpholine derivatives have been shown to act as effective modifiers for metal catalysts. For example, morpholine has been used as an immobilized dechlorination inhibitor on palladium catalysts for the selective hydrogenation of chloronitrobenzenes. mdpi.com This suggests that ligands incorporating the this compound scaffold could be designed to enhance the selectivity of hydrogenation reactions, preventing undesirable side reactions.

The development of such catalytic systems is anticipated to provide access to more efficient and environmentally benign synthetic methodologies for the production of fine chemicals and pharmaceuticals. Future research will likely focus on the synthesis of a broader library of these ligands and the comprehensive evaluation of their catalytic performance in a wide array of chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(2,6-Dimethylmorpholino)aniline, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between aniline derivatives and 2,6-dimethylmorpholine. Key steps include controlled reaction conditions (e.g., inert atmosphere, temperature modulation) and purification via column chromatography or recrystallization. For purity optimization, HPLC or GC-MS analysis is recommended to monitor intermediates and final products .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Use spectroscopic techniques such as:

  • NMR (¹H/¹³C) to confirm substituent positions on the morpholine and aniline rings.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography for absolute stereochemical determination if crystalline derivatives are available. Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with UV/Vis or fluorescence detection is effective for quantification in complex matrices like plasma or tissue homogenates. Electroanalytical methods (e.g., voltammetry) may also be employed for redox-active derivatives. Validate methods using spiked recovery experiments and internal standards .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylmorpholino group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dimethyl substituents on the morpholine ring introduce steric hindrance, which can slow reaction kinetics in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects (e.g., electron-donating morpholine) may stabilize intermediates. Use kinetic studies (e.g., monitoring by in-situ IR) and DFT calculations to map transition states and optimize catalyst systems .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:

  • Dose-response curves across multiple models.
  • Off-target profiling (e.g., kinase panels) to identify confounding interactions.
  • Metabolic stability assays (e.g., liver microsomes) to assess pharmacokinetic variability .

Q. How can computational modeling guide the design of this compound-based HDAC inhibitors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions between the morpholinoaniline scaffold and HDAC active sites. Prioritize derivatives with favorable binding energies and validate via mutagenesis studies. MD simulations can further refine stability predictions .

Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Purification bottlenecks (e.g., column chromatography is impractical at scale). Switch to fractional crystallization or continuous-flow systems.
  • Byproduct formation under prolonged reaction times. Optimize using Design of Experiments (DoE) to balance yield and purity .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound analogs?

  • Methodological Answer : Re-evaluate cytotoxicity using standardized assays (e.g., MTT or ATP-based viability tests) across identical cell lines and exposure durations. Control for batch-to-batch compound variability via LC-MS purity checks. Consider synergistic/antagonistic effects with serum components .

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